6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
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Overview
Description
6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a methanophenanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps:
Formation of the Methanophenanthridine Core: This step often involves cyclization reactions starting from simpler aromatic precursors. Common reagents include palladium catalysts and bases such as potassium carbonate.
Introduction of the Difluorophenyl Group: This is usually achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with the methanophenanthridine core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanophenanthridine core, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carboxylic acid group to form alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the synthesis of analogs for testing against various biological targets.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties, making it a potential lead compound in the development of new therapeutic agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-methyl ester
- 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-hydroxyl
Uniqueness
Compared to similar compounds, 6-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19F2NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
10-(2,4-difluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO2/c22-12-6-7-13(16(23)9-12)20-18-11-5-4-10(8-11)17(18)14-2-1-3-15(21(25)26)19(14)24-20/h1-3,6-7,9-11,17-18,20,24H,4-5,8H2,(H,25,26) |
InChI Key |
FGRICAIZIHIJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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